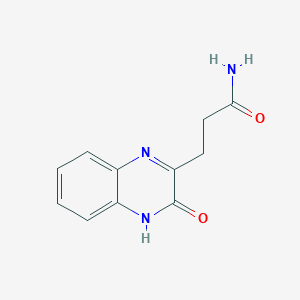
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a quinoxaline derivative with a molecular formula of C11H12N2O2. This compound is part of a broader class of quinoxaline derivatives known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the condensation of 3,4-dihydroquinoxalin-2-one with a suitable propanamide derivative. The reaction is often carried out under mild conditions, using catalysts such as acids or bases to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
科学的研究の応用
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propionic acid
- 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide .
Uniqueness
What sets 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)6-5-9-11(16)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2,(H2,12,15)(H,14,16) |
InChIキー |
GOEQNRUPEDVSGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















